4-Bromo-n-propylbenzenesulfonamide
Overview
Description
4-Bromo-N-propylbenzenesulfonamide is a chemical compound with the CAS Number: 3476-19-5 . It has a molecular weight of 278.17 . The IUPAC name for this compound is 4-bromo-N-propylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for 4-Bromo-N-propylbenzenesulfonamide is 1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 278.17 .Scientific Research Applications
Synthesis and Structural Characterization
4-Bromo-n-propylbenzenesulfonamide has been involved in the synthesis and structural characterization of novel compounds. For instance, it has been used in the development of methylbenzenesulfonamide CCR5 antagonists, which are small molecular antagonists with potential applications in HIV-1 infection prevention (Cheng De-ju, 2015). Another study synthesized a novel non-peptide CCR5 antagonist using 4-bromo-n-propylbenzenesulfonamide derivatives, highlighting its relevance in HIV infection prevention and control (Cheng De-ju, 2014).
Photodynamic Therapy Applications
The compound has been found useful in photodynamic therapy (PDT) applications. A study synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing a Schiff base. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).
Enzyme Inhibition Studies
A series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides were synthesized and evaluated for their enzyme inhibition potential. These compounds were found to exhibit excellent potential against acetylcholinesterase (AChE) and α-glucosidase, providing insights into their use for therapeutic purposes (N. Riaz, 2020).
Antibacterial and Lipoxygenase Inhibition
Newly synthesized sulfonamides bearing 1,4-benzodioxin ring demonstrated suitable antibacterial potential and inhibitory potential against Lipoxygenase. These findings suggest their potential as therapeutic agents for inflammatory ailments (M. Abbasi et al., 2017).
Mechanism of Action
Target of Action
4-Bromo-n-propylbenzenesulfonamide is a sulfonamide derivative. Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides, including 4-Bromo-n-propylbenzenesulfonamide, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This inhibition disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
The primary biochemical pathway affected by 4-Bromo-n-propylbenzenesulfonamide is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate . This disruption in the folic acid synthesis pathway leads to a decrease in the production of DNA, RNA, and proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
Sulfonamides are generally well absorbed from the gastrointestinal tract, widely distributed throughout body tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The primary result of the action of 4-Bromo-n-propylbenzenesulfonamide is the inhibition of bacterial growth . By disrupting the synthesis of folic acid, an essential component for DNA, RNA, and protein synthesis, the compound effectively halts the replication and proliferation of bacteria .
Action Environment
The action, efficacy, and stability of 4-Bromo-n-propylbenzenesulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can affect the compound’s absorption and metabolism .
properties
IUPAC Name |
4-bromo-N-propylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-7-11-14(12,13)9-5-3-8(10)4-6-9/h3-6,11H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRKEJQELXKHAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80188310 | |
Record name | Benzenesulfonamide, p-bromo-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-n-propylbenzenesulfonamide | |
CAS RN |
3476-19-5 | |
Record name | 4-Bromo-N-propylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3476-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonamide, p-bromo-N-propyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003476195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3476-19-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406257 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenesulfonamide, p-bromo-N-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80188310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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